4-tert-Butylcyclohexyl 4-methoxybenzoate 4-tert-Butylcyclohexyl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 51134-81-7
VCID: VC19625787
InChI: InChI=1S/C18H26O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3
SMILES:
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol

4-tert-Butylcyclohexyl 4-methoxybenzoate

CAS No.: 51134-81-7

Cat. No.: VC19625787

Molecular Formula: C18H26O3

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butylcyclohexyl 4-methoxybenzoate - 51134-81-7

Specification

CAS No. 51134-81-7
Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
IUPAC Name (4-tert-butylcyclohexyl) 4-methoxybenzoate
Standard InChI InChI=1S/C18H26O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3
Standard InChI Key LAKGJPQKGCXGMH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Isomerism

The molecular structure of 4-tert-butylcyclohexyl 4-methoxybenzoate (C₁₈H₂₆O₃) consists of two primary components:

  • 4-tert-Butylcyclohexyl group: A cyclohexane ring substituted with a tert-butyl group at the para position. This bulky substituent imposes steric effects that influence the compound’s conformational stability.

  • 4-Methoxybenzoate group: A benzoic acid derivative esterified with a methoxy group at the para position, contributing to electronic effects such as resonance stabilization.

Like its structural analog 4-tert-butylcyclohexyl acetate , this compound likely exhibits cis-trans isomerism due to restricted rotation around the cyclohexane ring. The trans-isomer typically dominates in commercial mixtures due to thermodynamic stability, though catalytic methods (e.g., rhodium-based catalysts) may favor cis-isomer formation . Gas chromatography would be essential for quantifying isomeric ratios, as physical constants (e.g., boiling point) often remain similar across mixtures .

Synthesis and Manufacturing

Esterification Pathways

The synthesis of 4-tert-butylcyclohexyl 4-methoxybenzoate can be inferred from analogous reactions:

  • Hydrogenation of 4-tert-butylphenol: Catalytic hydrogenation (e.g., using Raney nickel or rhodium-carbon) yields 4-tert-butylcyclohexanol, a precursor observed in the production of 4-tert-butylcyclohexyl acetate .

  • Esterification with 4-methoxybenzoyl chloride: The alcohol intermediate reacts with 4-methoxybenzoyl chloride under acidic or basic conditions. For example, tert-butyl 4-methoxybenzoate is synthesized via esterification of 4-methoxybenzoic acid with tert-butanol , suggesting similar conditions could apply here.

Catalytic Influence on Isomer Distribution

  • Raney nickel: Favors trans-isomer formation due to steric hindrance during hydrogenation .

  • Rhodium-carbon: Produces higher cis-isomer ratios, which may be isomerized using alkaline catalysts to adjust final product composition .

Physicochemical Properties

While experimental data for 4-tert-butylcyclohexyl 4-methoxybenzoate are scarce, extrapolations from related compounds suggest the following:

PropertyEstimated ValueBasis for Estimation
Molecular Weight290.4 g/molSum of constituent atomic weights
Boiling Point~250–270°C (at 25 mmHg)Comparison to 4-tert-butylcyclohexyl acetate (228–230°C at 25 mmHg)
Density1.02–1.08 g/mLTert-butyl and aromatic contributions
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DCM)Hydrophobic tert-butyl and methoxy groups
LogP~5.2Higher than 4-tert-butylcyclohexyl acetate (LogP = 4.8)

The methoxy group enhances electron-donating effects, potentially increasing stability against hydrolysis compared to non-substituted benzoates .

Applications and Industrial Relevance

Polymer and Encapsulation Technology

4-tert-Butylcyclohexyl acetate is employed in fragrance encapsulation using ethylcellulose and poly(vinyl alcohol) blends . By analogy, 4-tert-butylcyclohexyl 4-methoxybenzoate might serve as a high-loading fragrance carrier due to its increased molecular weight and hydrophobicity.

Future Research Directions

  • Isomer-Specific Bioactivity: Investigate the pharmacological or olfactory differences between cis and trans isomers.

  • Green Synthesis: Adapt solvent-free or biocatalytic methods to improve sustainability, as demonstrated in patent WO2014203045A1 for related tert-butyl esters .

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicological endpoints to inform regulatory guidelines.

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